molecular formula C7H5IN2 B3268754 3-Amino-5-iodobenzonitrile CAS No. 49674-31-9

3-Amino-5-iodobenzonitrile

Cat. No.: B3268754
CAS No.: 49674-31-9
M. Wt: 244.03 g/mol
InChI Key: ZPXYNZQCHOBURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-iodobenzonitrile: is an organic compound with the molecular formula C7H5IN2 It is a derivative of benzonitrile, where the benzene ring is substituted with an amino group at the third position and an iodine atom at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-iodobenzonitrile typically involves the iodination of 3-Aminobenzonitrile. One common method is the Sandmeyer reaction, where 3-Aminobenzonitrile is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position. The reaction conditions generally include:

    Diazotization: Using sodium nitrite and hydrochloric acid at low temperatures.

    Iodination: Adding potassium iodide to the diazonium salt solution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-iodobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The amino group can participate in coupling reactions, such as the formation of azo compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution.

    Coupling: Diazonium salts and aromatic amines are common reagents for coupling reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products like 3-Amino-5-azidobenzonitrile or 3-Amino-5-thiocyanatobenzonitrile.

    Coupling Products: Azo compounds with various aromatic substituents.

    Oxidation and Reduction Products: Different oxidation states of the amino group or the nitrile group.

Scientific Research Applications

Chemistry: 3-Amino-5-iodobenzonitrile is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including heterocyclic compounds and pharmaceuticals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used in the synthesis of drugs that target specific biological pathways.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-iodobenzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body. The amino group can form hydrogen bonds with biological targets, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

    3-Amino-5-bromobenzonitrile: Similar structure but with a bromine atom instead of iodine.

    3-Amino-5-chlorobenzonitrile: Similar structure but with a chlorine atom instead of iodine.

    3-Amino-5-fluorobenzonitrile: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: 3-Amino-5-iodobenzonitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. The larger size and higher polarizability of iodine compared to other halogens can lead to different chemical and biological properties.

Properties

IUPAC Name

3-amino-5-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXYNZQCHOBURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-iodobenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Amino-5-iodobenzonitrile
Reactant of Route 3
Reactant of Route 3
3-Amino-5-iodobenzonitrile
Reactant of Route 4
3-Amino-5-iodobenzonitrile
Reactant of Route 5
Reactant of Route 5
3-Amino-5-iodobenzonitrile
Reactant of Route 6
Reactant of Route 6
3-Amino-5-iodobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.